molecular formula C9H10F3N3 B2896474 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile CAS No. 1006348-45-3

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B2896474
CAS No.: 1006348-45-3
M. Wt: 217.195
InChI Key: OTYVAIHIHBTAHM-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a pyrazole-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position, a methyl (-CH₃) group at the 5-position, and a butanenitrile (-CH₂CH₂CN) side chain. This structure combines electron-withdrawing (CF₃) and hydrophobic (CH₃) substituents, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVAIHIHBTAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves a multi-step process. Starting with commercially available reagents, the process may involve the following steps:

  • Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.

  • Introduction of the trifluoromethyl group: This might be done using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that favor electrophilic or nucleophilic substitution.

  • Attachment of the butanenitrile moiety: This step could involve nucleophilic substitution or addition reactions, with nitriles often introduced via reactions with alkyl halides or using specific catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized using continuous flow processes or batch reactors, ensuring high yields, purity, and cost-efficiency. Parameters like temperature, pressure, and the choice of catalysts play crucial roles in scaling up the reactions.

Chemical Reactions Analysis

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to form oxides, which may alter its biological activity.

  • Reduction: : Reduction reactions, possibly with hydrogenation catalysts, can modify the nitrile group to primary amines or other derivatives.

  • Substitution: : It can participate in electrophilic or nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate (KMnO4).

  • Reducing agents such as lithium aluminium hydride (LiAlH4).

  • Catalysts for substitution reactions, including palladium or copper catalysts.

Major Products:

  • Oxidized derivatives

  • Reduced amines or hydrocarbons

  • Various substituted pyrazoles depending on the reacting agents and conditions.

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile finds applications in diverse fields due to its unique chemical properties:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the trifluoromethyl group.

  • Medicine: : Explored for drug discovery, particularly in areas requiring high stability and specific biological activities.

  • Industry: : Used in the synthesis of agrochemicals, such as herbicides or pesticides, given its potential biological activity.

Mechanism of Action

The effects of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile are mediated through its interaction with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their activity and thereby affecting biological pathways.

  • Pathways Involved: : The compound could modulate pathways related to metabolic processes, signal transduction, or cellular stress responses, depending on its biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile ()
  • Key Difference : Lacks the 5-methyl group present in the target compound.
  • The discontinued status of both compounds () hints at shared challenges in commercial viability.
b) Mavacoxib ()
  • Structure : 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
  • Key Features : Replaces the butanenitrile chain with a benzenesulfonamide moiety.
  • Application : Pharmaceutical (anti-inflammatory, analgesic). The sulfonamide group enhances solubility and target specificity, contrasting with the nitrile’s role in reactivity or metabolic stability.
c) Oxathiapiprolin ()
  • Structure : Contains the 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group linked to a piperidinyl-thiazole scaffold.
  • Application : Agrochemical (fungicide). The pyrazole moiety’s trifluoromethyl and methyl groups likely contribute to bioactivity against fungal pathogens, emphasizing the importance of these substituents in agrochemical design.

Key Research Findings

  • Role of Substituents : The 5-methyl and 3-trifluoromethyl groups are conserved in bioactive compounds (Evidences 4–5), suggesting their importance in target engagement.
  • Nitrile vs. Sulfonamide : The butanenitrile chain in the target compound may confer different pharmacokinetic profiles compared to Mavacoxib’s sulfonamide, which is optimized for solubility and receptor binding.

Notes

  • Synthesis Challenges : Discontinuation () may relate to hazardous intermediates (e.g., use of sulfur in ) or purification difficulties.
  • Regulatory and Market Factors : Agrochemical compounds like Oxathiapiprolin face trade policies (), while pharmaceuticals require rigorous safety profiling ().
  • Future Directions : Structural hybridization (e.g., combining nitrile and sulfonamide features) could optimize both stability and bioavailability.

Biological Activity

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile (CAS No. 1006343-68-5) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C8H8F3NC_8H_8F_3N, with a molecular weight of 203.16 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₈F₃N
Molecular Weight203.16 g/mol
CAS Number1006343-68-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitriles or other reagents under specific conditions. For instance, the method described in the literature indicates that pyrazole derivatives can be synthesized through Aza-Michael addition reactions, which are then converted into the desired nitrile form .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethylated pyrazoles. For example, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.

  • Case Study : In a study focusing on similar trifluoromethyl pyrazoles, compounds exhibited IC50 values against pancreatic cancer cell lines such as BxPC-3 and Panc-1 of 0.051 µM and 0.066 µM, respectively . These findings suggest that the trifluoromethyl group enhances biological activity, potentially through mechanisms such as DNA intercalation.

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Toxicity and Safety

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. The compound has been classified with certain hazard statements (H315, H319), indicating potential skin and eye irritation . Therefore, safety precautions should be taken during handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or analogous precursors. For example, trifluoromethyl-substituted pyrazole rings can be formed via cyclization reactions under acidic or basic conditions. Key steps include:

  • Precursor Preparation : Use 5-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 10010-93-2) as a starting material, as described in Kanto Reagent catalogs .
  • Nitrile Functionalization : Introduce the butanenitrile group via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions.
  • Purification : Column chromatography or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended to achieve >98% purity .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The trifluoromethyl group’s electron-withdrawing effects influence bond lengths and angles, which can be analyzed via ORTEP-III for graphical representation .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) reveal distinct peaks for the pyrazole ring (δ 6.5–7.5 ppm) and nitrile group (δ 120–125 ppm). Compare with analogous compounds like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide for validation .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₁H₁₂F₃N₃, [M+H]⁺ calc. 244.10) and fragments indicative of the trifluoromethyl group .

Q. What analytical methods ensure purity and stability during storage?

  • Methodological Answer :

  • Purity Assessment : Gas chromatography (GC) with flame ionization detection is preferred for quantifying impurities (<2%), as validated for similar pyrazole derivatives .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor nitrile group hydrolysis via FT-IR (loss of ~2240 cm⁻¹ peak) .
  • Water Content : Use Karl Fischer titration (USP Method I) to ensure ≤0.5% moisture, critical for preventing decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Electrophilic Reactivity : The -CF₃ group enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic aromatic substitution. This can be quantified via Hammett substituent constants (σₚ = 0.54) .
  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to predict membrane permeability. The -CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, as seen in celecoxib derivatives .
  • Biological Target Binding : Molecular docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions between -CF₃ and COX-2 active sites, similar to NSAIDs like celecoxib .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Crystallographic Ambiguities : If X-ray data conflicts with NMR (e.g., unexpected bond lengths), re-refine using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
  • Dynamic Effects in NMR : Use variable-temperature NMR to distinguish static disorder (e.g., rotamers) from genuine structural anomalies. For example, coalescence of pyrazole proton peaks at elevated temperatures indicates conformational flexibility .

Q. How can computational models predict the compound’s metabolic pathways?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely cytochrome P450 oxidation sites (e.g., nitrile to amide conversion). Validate with in vitro microsomal assays .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles. The nitrile group’s LUMO energy (-1.8 eV) suggests susceptibility to glutathione conjugation .

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